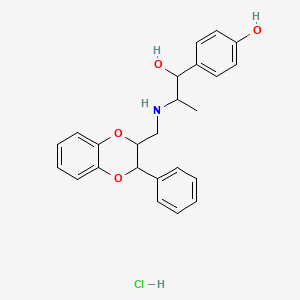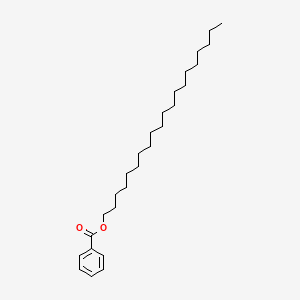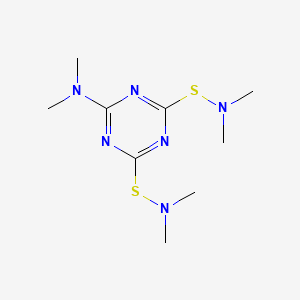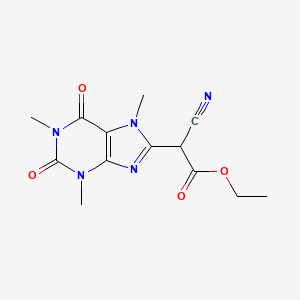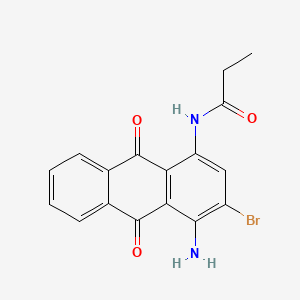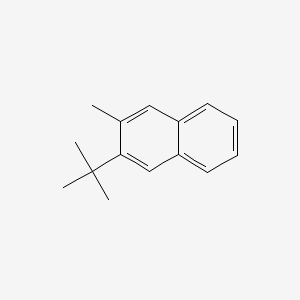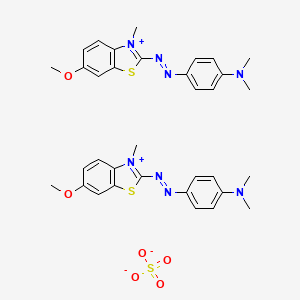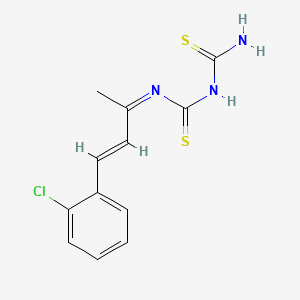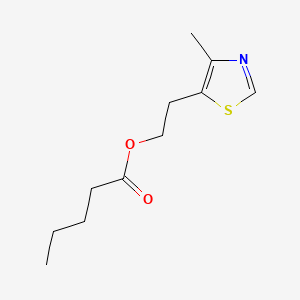
2-(4-Methylthiazol-5-yl)ethyl valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylthiazol-5-yl)ethyl valerate is a chemical compound with the molecular formula C11H17NO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiazol-5-yl)ethyl valerate typically involves the reaction of 4-methylthiazole with ethyl valerate under specific conditions. One common method is the esterification reaction, where 4-methylthiazole is reacted with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylthiazol-5-yl)ethyl valerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted thiazoles. These products have distinct properties and applications in different fields.
Applications De Recherche Scientifique
2-(4-Methylthiazol-5-yl)ethyl valerate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylthiazol-5-yl)ethyl valerate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inflammation by influencing the nitric oxide (NO) signaling pathway. The compound can increase NO production, which in turn activates the cyclic guanosine monophosphate (cGMP) pathway, leading to various physiological effects. Additionally, it can inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and reduce the expression of pro-inflammatory cytokines via the nuclear factor kappa B (NF-κB) signaling pathway .
Comparaison Avec Des Composés Similaires
2-(4-Methylthiazol-5-yl)ethyl valerate can be compared with other thiazole derivatives, such as:
2-(4-Methylthiazol-5-yl)ethyl butyrate: Similar in structure but with a different ester group, leading to variations in physical and chemical properties.
4-Methylthiazole: The parent compound, which lacks the ester group and has different reactivity and applications.
Thiazole: The core structure, which serves as a building block for various derivatives with diverse biological activities.
Propriétés
Numéro CAS |
94159-30-5 |
|---|---|
Formule moléculaire |
C11H17NO2S |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
2-(4-methyl-1,3-thiazol-5-yl)ethyl pentanoate |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-5-11(13)14-7-6-10-9(2)12-8-15-10/h8H,3-7H2,1-2H3 |
Clé InChI |
YCFURYOJKUTCOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OCCC1=C(N=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






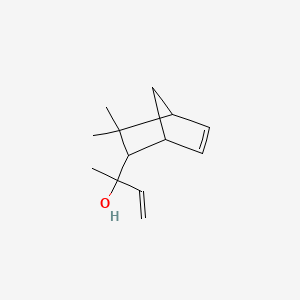
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
